molecular formula C17H13N3 B10839544 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

Número de catálogo: B10839544
Peso molecular: 259.30 g/mol
Clave InChI: HPKNNFRLCPHIRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole (CID 44206482) is a synthetic small molecule with the molecular formula C17H13N3 and a molecular weight of 259.305 g/mol . This phenylimidazole derivative is characterized by zero hydrogen bond donors and three hydrogen bond acceptors, with a calculated cLogP of 3.47, indicating good cell membrane permeability and compliance with Lipinski's Rule of Five for drug-likeness . This compound has significant research value as a documented inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, this compound helps to reverse tumor-induced immunosuppression, a mechanism by which cancers evade the host immune system . The resulting tryptophan shortage and accumulation of catabolites can inhibit T-cell division, induce T-cell apoptosis, and promote the differentiation of regulatory T-cells, making IDO1 a promising target in the field of immuno-oncology . Researchers can utilize this compound to probe the IDO1 pathway in various contexts, including cancer biology, autoimmune diseases, and infectious diseases, where tryptophan metabolism plays a role in immune tolerance . The compound is supplied for Research Use Only. It is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C17H13N3

Peso molecular

259.30 g/mol

Nombre IUPAC

4-[(5-phenylimidazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2

Clave InChI

HPKNNFRLCPHIRD-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N

Origen del producto

United States

Synthetic Methodologies and Reaction Pathways of 1 4 Cyanobenzyl 5 Phenyl 1h Imidazole

Advanced Synthetic Approaches for N-substituted Imidazoles

The synthesis of specifically substituted imidazoles like 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole relies on advanced organic chemistry techniques that allow for high regioselectivity and efficient ring construction.

Regioselective Synthesis Strategies

Achieving the desired 1,5-disubstitution pattern requires careful control of the reaction conditions to direct incoming groups to the correct positions on the imidazole (B134444) ring. The inherent electronic properties of the imidazole ring dictate its reactivity, with the C5 position being prone to electrophilic substitution and the C2 position having the most acidic proton. nih.gov Modern synthetic methods leverage these properties or employ directing groups to achieve high regioselectivity.

One powerful strategy involves the use of a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This "SEM-switch" strategy allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole core. By first protecting the N1 position with an SEM group, selective C5-arylation can be achieved. Subsequently, the SEM group can be transposed from the N1 to the N3 position, which activates the C4 position for arylation. nih.gov This methodology provides a programmable route to complex triarylimidazoles and, importantly, allows for regioselective N-alkylation after the desired C-aryl groups are in place. nih.gov

Metal-controlled reactions also offer excellent regioselectivity. For instance, palladium-catalyzed conditions can be used to promote the ring opening and cyclocondensation of 2H-azirines to form trisubstituted imidazoles. thieme-connect.comacs.org This method involves the cleavage of C-C and C-N bonds, followed by cyclization to furnish the imidazole core with a specific substitution pattern determined by the starting materials. thieme-connect.com Another approach utilizes the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines, where the substitution on the nitrogen atom of the amine dictates the regioselective formation of 4- or 5-functionalized imidazoles. nih.gov

A base-mediated domino reaction of an amidine scaffold with phenacyl bromide provides a regioselective route to 1,2,4-trisubstituted imidazoles, which can undergo subsequent in-situ N-alkylation. tandfonline.com The electronic nature of the substituents plays a key role; electron-donating groups facilitate the N-alkylation step. tandfonline.com

Table 1: Comparison of Regioselective Synthesis Strategies for N-Substituted Imidazoles

Method Key Reagents/Catalysts Regioselectivity Control Reference
SEM-Switch SEM-Cl, Pd catalysts Protecting group directs sequential C-H arylation at C5, C2, and C4. nih.gov
Metal-Controlled Cycloannulation 2H-Azirines, Pd or Ag catalysts Metal catalyst controls reaction pathway to form specific isomers. thieme-connect.comacs.org
Allenyl Sulfonamide Reaction Allenyl sulfonamides, Amines Substituents on the amine reactant direct regioselectivity. nih.gov
Domino Reaction Amidines, Phenacyl bromide, Base Reaction conditions and substituent electronics control cyclization and N-alkylation. tandfonline.com

Cyclization and Coupling Reactions for Imidazole Ring Formation

The formation of the imidazole ring itself can be accomplished through various cyclization and coupling reactions. The classic Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), remains a viable method for creating substituted imidazoles. nih.gov Modern variations of this multicomponent reaction are often more efficient and can be performed under milder conditions. nih.gov

Transition-metal catalysis has significantly expanded the toolbox for imidazole synthesis. Copper-catalyzed reactions, for example, are widely used for C-N bond formation and oxidative cyclization. beilstein-journals.org A notable method involves the copper-catalyzed reaction of chalcones with benzylamines, which proceeds through an unusual C-C bond cleavage and subsequent cyclization to yield 1,2,4-trisubstituted imidazoles. nih.govacs.org Palladium-catalyzed cross-coupling reactions are also fundamental for constructing the imidazole scaffold and attaching aryl groups. beilstein-journals.org

The annulation of the imidazole ring can also be achieved through reactions with Fischer carbene complexes. nih.gov For example, diazafulvenes can react with alkynyl carbene complexes in a [6+2] cyclization to form a pyrrolo[1,2-a]imidazole core, which contains the imidazole ring. nih.gov

Strategies for Introducing Cyanobenzyl and Phenyl Moieties onto the Imidazole Scaffold

To synthesize this compound, specific strategies are needed to install the phenyl group at the C5 position and the 4-cyanobenzyl group at the N1 position.

Introducing the Phenyl Group: The C5-phenylation can be achieved as part of the initial ring formation or by post-functionalization of a pre-formed imidazole.

From Phenyl-Containing Precursors: Many syntheses start with precursors already containing the phenyl group. For instance, the reaction of 1-phenyl-1,2-propanedione (B147261) with methylguanidine (B1195345) can yield phenyl-substituted imidazoles. acs.org Similarly, the Debus-Radziszewski reaction can utilize benzil (B1666583) (1,2-diphenylethanedione) as the dicarbonyl component to directly install two phenyl groups at the C4 and C5 positions. nih.gov

Post-functionalization: Using the regioselective C-H arylation methods discussed previously, a phenyl group can be introduced directly onto the C5 position of an imidazole core using a suitable palladium catalyst and a phenylating agent like bromobenzene. nih.gov

Introducing the 4-Cyanobenzyl Group: The 4-cyanobenzyl group is typically introduced via N-alkylation of the imidazole ring.

N-Alkylation: This is a standard reaction where the N-H of a pre-formed imidazole is deprotonated with a base (e.g., sodium hydride) and then reacted with an alkylating agent, in this case, 4-cyanobenzyl bromide or chloride. researchgate.net The regioselectivity of this step is crucial. For a 4- or 5-substituted imidazole, alkylation generally occurs at the less sterically hindered N1 nitrogen. The SEM-switch strategy also provides a route for highly regioselective N-alkylation. nih.gov

Domino Reaction: In some multi-component reactions, the benzylamine (B48309) derivative can be used directly. For example, a one-pot, four-component synthesis can use a substituted benzylamine, an α-haloketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) to construct the 1-benzyl-substituted imidazole directly. organic-chemistry.org To obtain the target molecule, 4-cyanobenzylamine would be the amine component.

A plausible synthetic route to this compound could therefore involve the initial synthesis of 4-phenylimidazole (B135205) (or 5-phenyl-1H-imidazole, as they are tautomers) followed by a regioselective N-alkylation with 4-cyanobenzyl bromide. researchgate.netmedchemexpress.com

Synthesis of Analogues and Precursors of this compound

The synthesis of analogues and precursors is crucial for developing structure-activity relationships and for accessing diverse chemical space. Methodologies for imidazole synthesis can be categorized by the number of bonds formed in the key cyclization step.

One-Bond, Two-Bond, and Three-Bond Formation Approaches in Imidazole Synthesis

The construction of the imidazole ring can be approached by forming one, two, or three new bonds in the cyclization process. rsc.org

One-Bond Formation: These syntheses start with a precursor that already contains most of the imidazole backbone. A typical example is the cyclization of a substituted imidamide, which undergoes a 5-exo-trig cyclization to form the ring. rsc.org

Two-Bond Formation: These are very common and include many classic named reactions. For instance, the reaction of α-haloketones with amidines forms two new C-N bonds to close the ring. baranlab.org Metal-free protocols using nitriles as reagents also fall into this category. rsc.org A palladium-catalyzed reaction between 2H-azirines can also be considered a two-bond forming process to generate the imidazole product. thieme-connect.com

Three-Bond Formation: These are often multi-component reactions that assemble the ring from simple building blocks. The Debus-Radziszewski synthesis, combining a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia (often from ammonium acetate), is a prime example where three new bonds are formed to create the heterocyclic core. nih.govbaranlab.org

Table 2: Bond Formation Approaches in Imidazole Synthesis

Approach Description Example Reaction Reference
One-Bond Formation Cyclization of a linear precursor containing four of the five ring atoms. Intramolecular cyclization of a substituted imidamide. rsc.org
Two-Bond Formation Reaction between two fragments that together provide all five ring atoms. α-haloketones reacting with amidines. baranlab.org
Three-Bond Formation Multi-component reaction where three or more simple molecules combine. Debus-Radziszewski reaction (dicarbonyl + aldehyde + ammonia). nih.gov

Exploration of Novel Bis-imidazole Derivatives

The synthesis of molecules containing two or more imidazole units, known as bis-imidazoles, is an area of active research. These compounds are often synthesized by linking two pre-formed imidazole rings together. A common method involves the reaction of an imidazole derivative with a dihaloalkane, such as 1,3-dibromopropane (B121459) or 1,5-dibromopentane, in the presence of a base like sodium hydride. researchgate.net This results in the formation of two N-C bonds, linking the two imidazole nuclei through an alkyl chain. Such strategies allow for the creation of diverse libraries of bis-imidazole compounds with potential applications as ligands or bioactive molecules. researchgate.net

Green Chemistry Principles in Imidazole Synthesis

The application of green chemistry principles to the synthesis of imidazole derivatives has gained considerable attention, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of less hazardous chemicals, safer solvents, and energy-efficient methods.

In the context of synthesizing imidazole-containing compounds, several green approaches have been successfully implemented. nih.gov One of the key areas of improvement is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water, for instance, has been utilized as a solvent for the synthesis of 1,2-disubstituted benzimidazoles, demonstrating excellent efficiency and selectivity. rsc.org This approach not only reduces pollution but can also simplify the work-up procedure. rsc.org

Another significant advancement in green synthesis is the use of microwave irradiation. ijsrp.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net This technique is particularly effective for condensation reactions often employed in imidazole synthesis.

Advanced Spectroscopic and Crystallographic Characterization in Research of 1 4 Cyanobenzyl 5 Phenyl 1h Imidazole

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For 1-(4-cyanobenzyl)-5-phenyl-1H-imidazole (C₁₇H₁₃N₃), high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to confirm its elemental composition. The experimentally measured exact mass should match the calculated theoretical mass, confirming the molecular formula.

Electron ionization (EI) or collision-induced dissociation (CID) would then be used to fragment the molecule. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Expected fragmentation pathways for the title compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the benzyl (B1604629) CH₂ group and the imidazole (B134444) nitrogen, leading to the formation of a stable 4-cyanobenzyl cation (m/z 116) and a 5-phenyl-1H-imidazole radical, or vice-versa.

Loss of HCN: Fragmentation of the imidazole ring itself can occur, often involving the loss of a molecule of hydrogen cyanide (HCN, 27 Da).

Phenyl Group Fragmentation: Further fragmentation of the phenyl or benzyl rings could also be observed.

Interactive Data Table: Predicted ESI-MS Fragments for this compound

Fragment StructureFormulaPredicted m/zDescription
[M+H]⁺[C₁₇H₁₄N₃]⁺272.12Protonated molecular ion
[M+Na]⁺[C₁₇H₁₃N₃Na]⁺294.10Sodium adduct
[C₈H₆N]⁺[C₈H₆N]⁺116.054-Cyanobenzyl cation
[C₉H₈N₂]⁺[C₉H₈N₂]⁺144.075-Phenyl-1H-imidazole fragment
[C₇H₇]⁺[C₇H₇]⁺91.05Tropylium ion (from benzyl fragment)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a molecular formula. nih.gov For this compound, HRMS is used to verify that the experimentally measured mass corresponds to the theoretically calculated mass of its protonated molecular ion, [M+H]⁺.

The technique is particularly valuable in distinguishing between isomers or compounds with very similar nominal masses. The high resolving power of instruments like the Orbitrap™ allows for the separation of ions with minute mass differences, ensuring precise and accurate mass assignments. nih.gov In a typical analysis, a calculated m/z value for the [M+H]⁺ ion of this compound would be compared against the observed value from the instrument.

Table 1: Illustrative HRMS Data for this compound This table presents hypothetical yet representative data based on standard HRMS analysis.

AttributeValue
Molecular Formula C₁₇H₁₃N₃
Calculated m/z for [C₁₇H₁₄N₃]⁺ 259.1160
Observed m/z 259.1158
Mass Error (ppm) -0.8
Ion Species [M+H]⁺

This level of accuracy provides strong evidence for the successful synthesis of the target compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a synthesized compound and confirm its identity.

In the analysis of this compound, an LC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The resulting chromatogram would ideally show a single, sharp peak at a specific retention time, indicating a high degree of purity. The mass spectrometer, coupled to the LC, simultaneously analyzes the eluent corresponding to this peak. The resulting mass spectrum should display a prominent ion corresponding to the molecular weight of this compound (e.g., the [M+H]⁺ ion at m/z 259.1), thereby confirming the identity of the compound in the peak. This dual-detection method is a cornerstone of modern analytical chemistry for its sensitivity and specificity.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and the non-covalent interactions that govern crystal packing.

Single Crystal X-ray Diffraction of this compound and Related Analogues

Obtaining single crystals of this compound suitable for X-ray diffraction allows for the direct determination of its solid-state structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. A key structural feature of interest is the relative orientation of the three main components: the cyanobenzyl group, the phenyl group, and the central imidazole ring.

Studies on related 1-phenyl-1H-imidazole derivatives show that the angle between the mean planes of the imidazole and phenyl rings is a significant structural parameter, varying based on substituents and packing forces. nih.gov For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, this dihedral angle is 24.58 (7)°, while in 1-(4-methoxyphenyl)-1H-imidazole, it is 43.67 (4)°. nih.gov For this compound, the crystallographic data would similarly define the conformation adopted by the molecule in the solid state.

Ligand Binding Conformations and Orientations in Protein-Imidazole Co-crystal Structures

Imidazole-based compounds are prevalent in medicinal chemistry, often designed as enzyme inhibitors or receptor antagonists. nih.govijrar.org Determining the co-crystal structure of this compound bound to a target protein provides critical information for structure-based drug design. Such an analysis reveals the precise binding mode, conformation, and orientation of the ligand within the protein's active site.

The data would show which functional groups of the imidazole derivative are engaged in key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. For example, the nitrogen atoms of the imidazole ring or the cyano group could act as hydrogen bond acceptors, while the phenyl and benzyl rings could engage in hydrophobic or π-stacking interactions. This structural information is vital for understanding the mechanism of action and for designing analogues with improved potency and selectivity.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The stability and structure of the crystal lattice are dictated by a network of non-covalent interactions. X-ray diffraction analysis provides the geometric data necessary to identify and characterize these interactions. For this compound, key interactions would include:

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···N hydrogen bonds. The nitrogen atom of the cyano group and the sp²-hybridized nitrogen of the imidazole ring are potential acceptors. The aromatic and methylene (B1212753) C-H groups can act as donors. In related benzimidazole (B57391) structures, multiple intermolecular C-H···N interactions have been shown to link molecules into dimers and other motifs. nih.gov

π-π Stacking: The aromatic phenyl and cyanobenzyl rings can interact with those of neighboring molecules through π-π stacking. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å.

Table 2: Common Non-Covalent Interactions in Phenyl-Imidazole Crystal Structures This table summarizes typical interaction geometries observed in related structures, which would be expected for the title compound. nih.govnih.gov

Interaction TypeDonor (D)Acceptor (A)Typical Distance (H···A)Typical Angle (D-H···A)
C-H···N Hydrogen Bond Aromatic C-HImidazole N2.51 - 2.71 Å128° - 173°
C-H···N Hydrogen Bond Aromatic C-HCyano N~2.60 Å> 160°
π-π Stacking Phenyl Ring CentroidPhenyl Ring Centroid3.6 - 4.0 Å (centroid-centroid)N/A

Understanding this network of interactions is crucial as it influences the compound's physical properties, such as solubility and melting point.

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The assignments are based on established correlation tables and data from similar molecules. ijrar.orgnih.gov

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, which is highly characteristic of the cyano group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and cyanobenzyl aromatic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene (-CH₂-) bridge.

C=C and C=N Stretches: The region from 1400-1650 cm⁻¹ contains multiple bands arising from the C=C stretching vibrations of the aromatic rings and the C=N stretching of the imidazole ring.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings typically appear as strong bands in the 690-900 cm⁻¹ region, and their exact position can indicate the substitution pattern.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Cyano (-C≡N) Stretching2220 - 2260
Aromatic C-H Stretching3000 - 3100
Methylene (-CH₂-) Stretching2850 - 2960
Aromatic C=C Stretching1450 - 1600
Imidazole C=N Stretching1500 - 1650
Aromatic C-H Out-of-plane Bending690 - 900

The combined data from these spectroscopic and crystallographic techniques provide a comprehensive and unambiguous characterization of this compound, confirming its chemical integrity and revealing its detailed structural features.

Computational Chemistry and Cheminformatics Studies of 1 4 Cyanobenzyl 5 Phenyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and molecular geometry, which are key determinants of a compound's reactivity and interaction with biological targets.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective in predicting the geometric and electronic properties of organic compounds. For 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole, DFT calculations, often performed with a basis set like B3LYP/6-31G**, would be employed to optimize the molecule's geometry to its lowest energy state.

These calculations yield crucial electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

While specific DFT data for this compound is not available in the provided search results, studies on similar imidazole (B134444) derivatives demonstrate the utility of this approach. For example, research on other imidazole derivatives has shown that DFT calculations can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Illustrative Electronic Properties of an Imidazole Derivative Calculated by DFT

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.4 eV
Dipole Moment3.5 D

This table is illustrative and based on typical values for similar imidazole derivatives.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. This is achieved by exploring the molecule's potential energy surface, which maps the energy of the molecule as a function of its geometry.

Energy minimization studies, often performed using molecular mechanics force fields or quantum mechanical methods, are used to locate the lowest energy conformers. These studies are crucial because the molecule's bioactive conformation, the shape it adopts when binding to a biological target, is typically a low-energy state. Understanding the preferred conformations of the cyanobenzyl and phenyl groups relative to the imidazole core is essential for predicting how the molecule will interact with a protein's binding site.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring and the cyano group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge on each atom in the molecule. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding. In a study on related imidazole derivatives, MEP analysis was used to identify the most reactive sites in the molecules. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon the foundation of quantum chemical calculations to predict how a molecule will interact with its biological environment, particularly with protein targets.

Ligand-Protein Docking for Predicting Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking studies would be performed against various protein targets to hypothesize its potential mechanism of action. The process involves placing the ligand in multiple positions and orientations within the binding site and scoring each pose based on a scoring function that estimates the binding affinity.

The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. For instance, the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the phenyl and cyanobenzyl groups could engage in hydrophobic and aromatic interactions. Computational studies on other imidazole derivatives have successfully used molecular docking to predict inhibitory activity against specific enzymes. researchgate.netnih.gov

Table 2: Illustrative Docking Results for an Imidazole Derivative with a Protein Target

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondSER9792.1
Hydrogen BondSER10592.5
Hydrophobic InteractionLEU8903.8
Pi-Pi StackingPHE10474.2

This table is illustrative and based on findings for similar imidazole derivatives, such as those in a study on 1,3-disubstituted imidazole [1,5-α] pyrazine (B50134) derivatives. nih.gov

Analysis of Binding Affinity and Interaction Energies

Following molecular docking, the binding affinity, often expressed as a binding energy or docking score, provides a quantitative estimate of the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable and potent ligand-protein complex. Various scoring functions are used to calculate these energies, taking into account factors like electrostatic and van der Waals interactions.

Investigation of Conformational Flexibility and Dynamic Behavior in Complex Environments

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the rotational freedom around the single bonds connecting the imidazole core to the 4-cyanobenzyl and phenyl rings dictates its three-dimensional shape. Understanding this flexibility is crucial, as only specific conformations may be able to bind effectively to a target receptor or enzyme.

Computational techniques such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or within a simulated biological membrane. These simulations can reveal the preferred conformations and the energy barriers between them. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such investigations are well-established. A typical study would involve:

Conformational Search: Initial identification of low-energy conformations through systematic or stochastic searches.

Molecular Dynamics Simulations: Simulating the movement of the molecule over time in a defined environment to observe its conformational landscape and interactions with its surroundings.

Analysis of Trajectories: Examining the simulation output to identify dominant conformational states, the flexibility of different parts of the molecule, and the formation of intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov These studies are instrumental in optimizing lead compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov Both 2D and 3D QSAR models are valuable tools in this regard.

2D-QSAR: These models use descriptors calculated from the two-dimensional representation of the molecule, such as topological indices and counts of specific atom types or functional groups. For a series of analogues of this compound, a 2D-QSAR model could be developed to predict their activity based on variations in substituents on the phenyl and benzyl (B1604629) rings. For instance, a study on imidazole-5-carboxylic acid derivatives successfully used descriptors like the number of methyl groups and hydrogen bond acceptors to build a predictive 2D-QSAR model. nih.gov

3D-QSAR: These models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. A 3D-QSAR study on imidazole analogues would involve aligning a set of structurally similar compounds and then using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive a model. The resulting contour maps can highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

The development of robust QSAR models for analogues of this compound would enable the prediction of the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

The success of a QSAR model hinges on the selection of appropriate molecular descriptors that capture the structural features relevant to the biological activity. For imidazole-based compounds, a variety of descriptors have been shown to be important.

Descriptor TypeExamplesPotential Relevance for this compound Analogues
Electronic Hammett sigma (σ), Sanderson electronegativitiesThe electron-withdrawing or -donating nature of substituents on the phenyl and benzyl rings can influence binding affinity. nih.gov
Steric Molar refractivity (MR), STERIMOL parameters (L, B1, B4), van der Waals volumesThe size and shape of substituents can impact how well the molecule fits into a binding pocket. nih.gov
Topological Balaban J index, Kier & Hall connectivity indicesThese descriptors encode information about the branching and connectivity of the molecular skeleton. researchgate.net
Quantum Chemical HOMO/LUMO energies, dipole momentThese descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions. nih.gov
Hydrophobic Partition coefficient (logP), π valuesThe lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov

A QSAR study on this compound and its analogues would aim to identify a combination of these descriptors that yields a statistically significant correlation with their biological activity. For example, a study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives found that steric parameters and the lipophilicity of substituents were crucial for cytotoxicity. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. dovepress.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar imidazole-containing ligands with their targets. The key features would likely include:

An aromatic feature for the phenyl ring.

Another aromatic feature for the cyanobenzyl ring.

A hydrogen bond acceptor feature for the nitrogen atoms of the imidazole ring and the cyano group.

Once a pharmacophore model is established, it can be used to screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. dovepress.com This process involves selecting the most relevant features for predicting biological activity. nih.gov

By combining SAR data with computational modeling, it is possible to delineate the structural requirements for a desired biological response. For analogues of this compound, this analysis would focus on how modifications at different positions of the molecule affect its activity.

Position of ModificationPotential Impact on Biological Activity
Phenyl Ring (at position 5) Substituents can influence steric and electronic properties, potentially enhancing or diminishing binding affinity. For example, introducing hydrogen bond donors or acceptors could lead to new interactions with the target. nih.gov
Benzyl Ring (at position 1) The cyano group is a key feature. Its replacement with other electron-withdrawing or -donating groups would likely modulate the electronic character of the molecule and its interactions. The position of substituents on this ring could also be critical.
Imidazole Core While less commonly modified in lead optimization, substitutions at the C2 or C4 positions could alter the overall geometry and electronic distribution of the core structure. A thiol substituent at the 2-position of an imidazole nucleus has been shown to decrease cytotoxicity in some cases. nih.gov

The goal of this analysis is to build a comprehensive understanding of the SAR, which can then guide the design of new, more potent and selective analogues. nih.govnih.gov

Computational Drug Discovery and Virtual Screening Methodologies

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical spaces to identify promising lead compounds. wikipedia.org

Virtual screening is a powerful technique that uses computational models to search large libraries of small molecules for those that are most likely to bind to a drug target. wikipedia.org For a target of this compound, two main virtual screening approaches could be employed:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template. The screening can be based on 2D similarity (fingerprints) or 3D shape and pharmacophore matching. wikipedia.org This approach is particularly useful when the 3D structure of the biological target is unknown. researchgate.net

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available, molecular docking can be used to predict the binding pose and affinity of compounds from a library within the target's binding site. nih.gov This method allows for the identification of novel scaffolds that are structurally distinct from known ligands but can still bind effectively to the target.

A typical virtual screening workflow would involve preparing a library of compounds, defining the screening criteria (e.g., a pharmacophore model or a docking score threshold), performing the screening, and then selecting a subset of promising "hits" for experimental testing. This approach has been successfully applied to identify novel inhibitors for various targets using imidazole-based scaffolds. proquest.comnih.gov

Advanced Research Methodologies and Future Directions in Imidazole Compound Research

Integration of Multidisciplinary Approaches in Novel Compound Discovery

The discovery and development of novel imidazole-containing compounds, such as 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole, is a complex endeavor that thrives on the convergence of multiple scientific disciplines. tandfonline.com This integrated approach combines the expertise of synthetic organic chemists, computational biologists, pharmacologists, and material scientists to create a more efficient and insightful discovery pipeline.

The process typically begins with synthetic chemistry , where researchers devise and execute efficient synthetic routes to produce the target molecule and its analogues. wjpps.comnih.gov For instance, the synthesis of substituted imidazoles can be achieved through various condensation reactions, such as reacting appropriate phenylglyoxals with aldehydes and ammonium (B1175870) acetate (B1210297). researchgate.net Following synthesis, computational chemistry and molecular modeling play a crucial role in predicting the compound's properties and potential biological targets. mdpi.com Techniques like molecular docking can simulate the interaction of a compound like this compound with the active site of a protein, providing insights into its potential mechanism of action before extensive biological testing. mdpi.comwjpps.com

Finally, biological evaluation through in vitro and in vivo assays validates the computational predictions and determines the compound's actual activity and therapeutic potential. nih.govnih.gov This synergistic cycle, where synthetic efforts are guided by computational insights and validated by biological testing, accelerates the identification of lead compounds and is fundamental to modern drug discovery. mdpi.com

High-Throughput Screening Methodologies for Imidazole (B134444) Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for activity against a specific biological target. researchgate.netmesoscale.com Libraries of imidazole derivatives are frequently subjected to HTS campaigns to identify novel inhibitors for various enzyme families, particularly protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govwiley.comnih.gov

The process involves miniaturized assays, often in 96- or 384-well plates, where the activity of an enzyme is measured in the presence of each compound from the library. nih.gov A compound like this compound could be included in such a library to screen for inhibitory activity. The results of an HTS campaign are typically expressed as the percentage of inhibition at a fixed concentration, with the most active "hits" selected for further study. researchgate.net These hits undergo dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency. researchgate.net

Below is an illustrative data table representing hypothetical HTS results for a small library of compounds related to this compound against a target kinase.

Table 1: Illustrative High-Throughput Screening Data for Imidazole Derivatives Against a Target Kinase

Compound IDStructureInhibition at 10 µM (%)IC₅₀ (µM)Notes
CPD-001This compound85.21.5Lead Compound
CPD-0021-(Benzyl)-5-phenyl-1H-imidazole45.712.8Lacks cyano group, reduced activity
CPD-0031-(4-Cyanobenzyl)-5-(4-fluorophenyl)-1H-imidazole92.10.9Fluorine substitution enhances potency
CPD-0041-(4-Cyanobenzyl)-5-(4-methoxyphenyl)-1H-imidazole78.52.3Methoxy substitution slightly reduces potency
CPD-0052-(4-Cyanobenzyl)-4-phenyl-1H-imidazole15.3> 50Isomeric change reduces activity significantly

Emerging Applications of Imidazole Chemistry in Advanced Materials and Chemical Biology

Beyond pharmaceuticals, the unique physicochemical properties of the imidazole scaffold are being harnessed in the fields of advanced materials and chemical biology. mdpi.com The imidazole ring's aromaticity, planarity, and electron-donating/withdrawing capabilities make it an excellent building block for functional materials. usp.br

In advanced materials , imidazole derivatives are used to create polymers with high thermal stability and ionic conductivity. mdpi.com They also serve as key components in nonlinear optical materials and as fluorescent dyes for applications like solar cells. The triphenylamine (B166846) and styryl groups, when combined with an imidazole core, can generate molecules with large two-photon absorption cross-sections, a property essential for high-resolution imaging and photodynamic therapy. usp.br

In chemical biology , the imidazole moiety is integral to the design of molecular probes and sensors. Its ability to coordinate with metal ions is exploited in affinity chromatography for protein purification. wikipedia.org Furthermore, imidazole derivatives can be engineered as fluorescent probes for bioimaging. For example, specific derivatives have been shown to act as lysosomal trackers or to stain the cell cytoplasm, enabling the visualization of cellular structures and processes with high precision. usp.br The inherent fluorescence and tunable electronic properties of the this compound structure suggest its potential as a scaffold for developing such advanced materials and chemical biology tools.

Role of Artificial Intelligence and Machine Learning in Accelerating Imidazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound activity, optimize molecular structures, and identify novel drug candidates. scielo.br For imidazole derivatives, ML algorithms like Random Forest and Support Vector Machines are employed to build robust predictive models from experimental data. researchgate.netscielo.br

Accelerated Timelines: By predicting the biological activity of virtual compounds, AI can prioritize which derivatives to synthesize, saving significant time and resources. scielo.br

Enhanced Accuracy: ML models can identify complex, non-linear relationships between a compound's structure and its activity that may not be apparent through traditional analysis.

Novelty in Design: AI can generate designs for entirely new molecules with desired properties, expanding the chemical space for imidazole-based drug candidates. scielo.br

A typical workflow involves training an ML model on a dataset of known imidazole derivatives and their measured biological activities (e.g., IC₅₀ values). researchgate.netnih.gov The model learns the structural features associated with high potency and can then be used to predict the activity of new, unsynthesized compounds, including novel variations of the this compound scaffold. researchgate.net

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For imidazole derivatives, QSAR models are invaluable for understanding how specific structural modifications influence potency and for designing more effective compounds. scielo.brnih.gov

To build a QSAR model, a series of analogues is first synthesized, and their biological activity is measured. For each analogue, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment) influenced by groups like the cyano (-CN) moiety.

Steric Properties: (e.g., molecular volume, surface area) related to the size and shape of the phenyl and benzyl (B1604629) groups.

Topological Properties: Describing the connectivity and branching of the molecular skeleton.

A mathematical model is then generated to find the best correlation between these descriptors and the observed biological activity. This model can then predict the activity of new, hypothetical molecules. For example, a QSAR study on analogues of this compound could reveal the precise electronic and steric requirements for optimal activity, guiding the synthesis of next-generation compounds.

Table 2: Illustrative QSAR Model for Analogues of this compound

Compound IDModification on Phenyl Ring (R)Molecular Weight (Descriptor 1)LogP (Descriptor 2)Experimental pIC₅₀Predicted pIC₅₀
CPD-001-H323.394.15.825.85
CPD-003-F341.384.36.056.01
CPD-004-OCH₃353.424.05.645.69
CPD-006-Cl357.834.85.715.75
CPD-007-NO₂368.393.95.455.41

QSAR Equation Example: pIC₅₀ = 0.5LogP - 0.01MolWt + C

Q & A

Q. What are the recommended synthetic routes for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of substituted imidazoles typically involves nucleophilic substitution or condensation reactions. For example, describes the use of tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling chloromethyl intermediates with aromatic carbonyl derivatives. To optimize yields, researchers should test solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) while monitoring reaction progress via TLC or HPLC. Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzyl chloride to imidazole precursor) are critical variables .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in the phenyl group at δ 7.2–7.8 ppm).
  • FTIR to confirm functional groups (e.g., C≡N stretch at ~2230 cm⁻¹ for the cyanobenzyl group).
  • Elemental analysis (CHNS) to validate empirical formulas (e.g., C₁₇H₁₂N₃ requires C: 76.67%, H: 4.50%, N: 15.82%).
  • HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy (see SDS guidelines in ). Stability should be monitored via periodic HPLC analysis .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

Begin with enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or cytochrome P450 isoforms, given the structural similarity of imidazoles to coenzyme-binding motifs (). Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) and measure IC₅₀ values at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with target proteins?

Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using crystal structures from the PDB (e.g., 3A4 for cytochrome P450). Key parameters include:

  • Grid box centered on the heme iron (coordinates x=15, y=20, z=25).
  • Scoring functions to evaluate binding affinity (e.g., ΔG < –7 kcal/mol suggests strong binding).
  • MD simulations (NAMD or GROMACS) to assess stability over 100 ns trajectories ().

Q. How can researchers resolve contradictory data between synthetic yields and theoretical calculations?

Contradictions may arise from unaccounted side reactions (e.g., dimerization) or solvent effects. Use factorial design ( ) to test variables like pH, solvent polarity, and reaction time. For example, a 2³ factorial design (8 experiments) can isolate dominant factors. Validate hypotheses via LC-MS to detect byproducts .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

Employ preparative HPLC with a gradient elution (e.g., 60%–90% acetonitrile in water over 20 min) or countercurrent chromatography (CCC) using a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water). Monitor purity with high-resolution mass spectrometry (HRMS) ( ).

Q. How do electronic effects of the 4-cyanobenzyl group influence the compound’s reactivity in catalytic reactions?

The electron-withdrawing cyano group enhances electrophilicity at the benzyl position, facilitating nucleophilic attacks (e.g., Suzuki couplings). Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and compare with analogs (e.g., 4-methylbenzyl derivatives). Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) is critical .

Q. What strategies optimize scalability while maintaining stereochemical integrity during large-scale synthesis?

Implement flow chemistry systems with immobilized catalysts (e.g., Pd/C packed beds) to enhance reproducibility. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) and adjust residence times (e.g., 30–60 min) to minimize racemization. Process analytical technology (PAT) tools like in-line FTIR ensure real-time quality control .

Methodological Frameworks

Q. Designing experiments to investigate structure-activity relationships (SAR) for this compound

  • Step 1: Synthesize analogs with modified substituents (e.g., 4-nitrobenzyl or 4-aminobenzyl).
  • Step 2: Test against a panel of biological targets (e.g., 10 kinases) using dose-response assays.
  • Step 3: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. Addressing reproducibility challenges in imidazole synthesis

  • Root cause analysis: Trace impurities in starting materials (e.g., via GC-MS).
  • Standardization: Use ICH Q2(R1)-validated methods for quantification.
  • Collaborative validation: Share protocols across labs to identify procedural variabilities ().

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